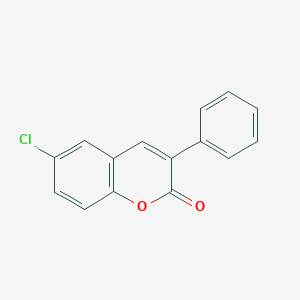
6-chloro-3-phenyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-3-phenyl-2H-chromen-2-one, also known as coumarin-3-yl chloroacetate, is a synthetic compound with a molecular formula of C16H11ClO3. It is a member of the coumarin family, which is a class of compounds known for their diverse biological activities. Coumarins have been found to exhibit anticoagulant, anti-inflammatory, antimicrobial, antitumor, and antioxidant properties. In
作用机制
The exact mechanism of action of 6-chloro-3-phenyl-2H-chromen-2-one is not fully understood, but it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its antitumor activity. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which may account for its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 6-chloro-3-phenyl-2H-chromen-2-one can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells, which may contribute to its anti-tumor activity. In addition, it has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which may account for its antioxidant effects. Furthermore, it has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
One of the advantages of 6-chloro-3-phenyl-2H-chromen-2-one is its low toxicity, which makes it suitable for use in in vitro experiments. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, its low solubility in water may limit its use in certain experimental settings, and further studies are needed to determine its pharmacokinetic properties and potential toxicity in vivo.
未来方向
There are several potential future directions for research on 6-chloro-3-phenyl-2H-chromen-2-one. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to elucidate its mechanism of action and to determine its efficacy and safety in animal models and clinical trials. Another area of interest is its potential as a lead compound for the development of new drugs with improved pharmacological properties. Finally, its potential as a tool for the study of biological processes such as apoptosis, oxidative stress, and inflammation warrants further investigation.
合成方法
The synthesis of 6-chloro-3-phenyl-2H-chromen-2-one can be achieved through a multistep process involving the reaction of coumarin-3-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with chloroacetic acid. The final product is obtained through the addition of a base such as triethylamine to the reaction mixture. This method has been reported in various scientific publications and has been found to yield high purity and good yields of the product.
科学研究应用
6-chloro-3-phenyl-2H-chromen-2-one has been extensively studied for its potential biological activities. It has been found to exhibit antitumor activity against various cancer cell lines, including lung, breast, and colon cancer cells. It has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and atherosclerosis.
属性
CAS 编号 |
88039-96-7 |
|---|---|
分子式 |
C15H9ClO2 |
分子量 |
256.68 g/mol |
IUPAC 名称 |
6-chloro-3-phenylchromen-2-one |
InChI |
InChI=1S/C15H9ClO2/c16-12-6-7-14-11(8-12)9-13(15(17)18-14)10-4-2-1-3-5-10/h1-9H |
InChI 键 |
HFOGNAFSEDQAPA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
规范 SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



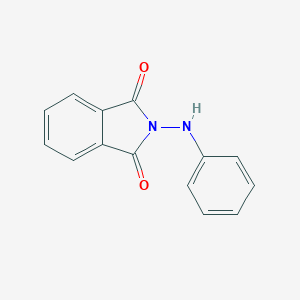

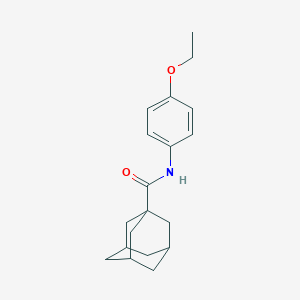

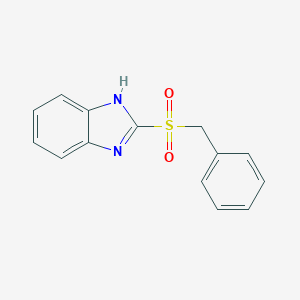



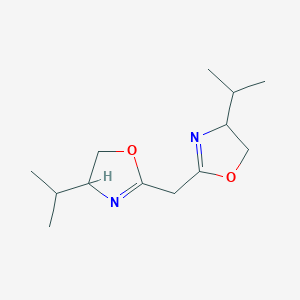



![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B188424.png)
